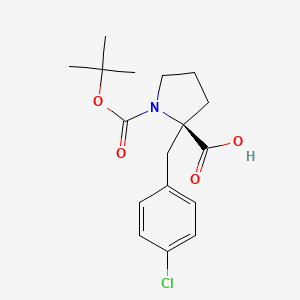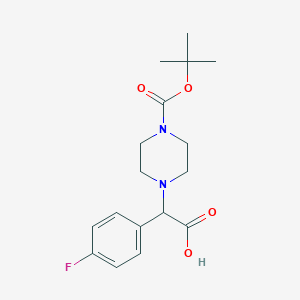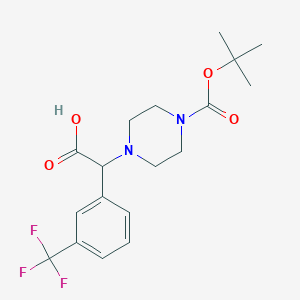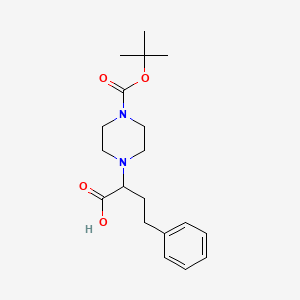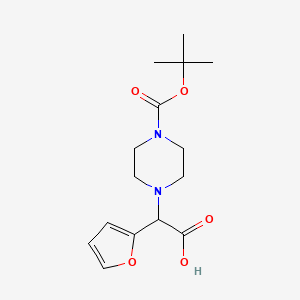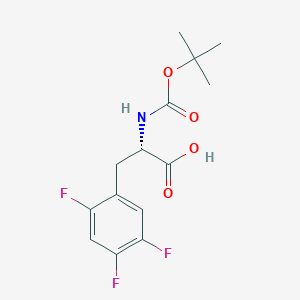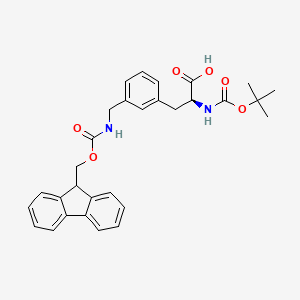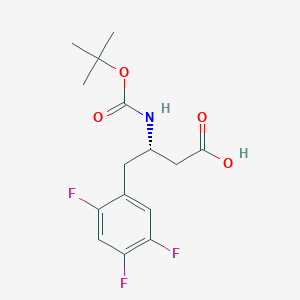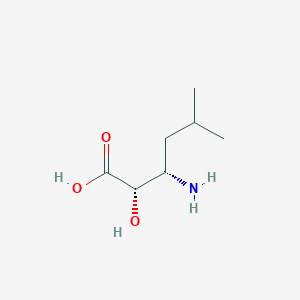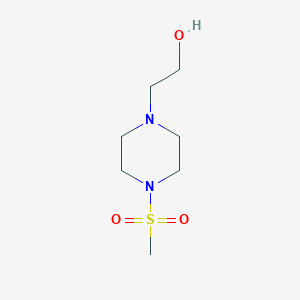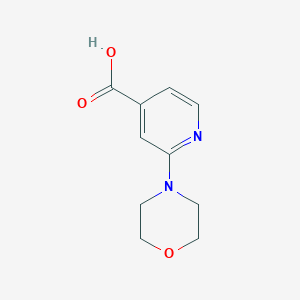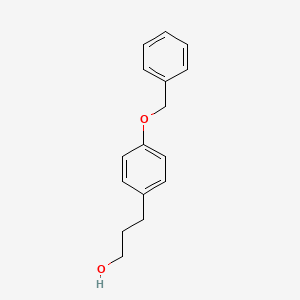
3-(4-(苄氧基)苯基)丙烷-1-醇
描述
3-(4-(Benzyloxy)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Benzyloxy)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Benzyloxy)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗癌活性
3-(4-(苄氧基)苯基)丙烷-1-醇: 已被研究用于其潜在的抗癌特性。合成了一系列包含该化合物的新型衍生物,并评估了它们对人类癌细胞系的抑制活性,例如 MCF-7(乳腺癌)、A549(非小细胞肺肿瘤)、HCT-116(结肠癌)和 SiHa(宫颈癌)。这些研究对于开发新型化学治疗药物至关重要 .
生物化学:酶抑制
该化合物已被鉴定为可溶性环氧化物水解酶 (sEH) 的抑制剂,该酶参与环氧化物代谢为二醇。sEH 抑制剂在治疗高血压和炎症方面具有治疗潜力。已确定 sEH 与3-(4-(苄氧基)苯基)丙烷-1-醇的复合物结构,为设计更有效的抑制剂提供了见解 .
作用机制
Target of Action
The primary target of 3-(4-(Benzyloxy)phenyl)propan-1-ol is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
3-(4-(Benzyloxy)phenyl)propan-1-ol interacts with sEH by forming hydrogen bonds with the catalytic residues of the enzyme, namely Asp335, Tyr383, and Tyr466 . This interaction inhibits the activity of sEH, thereby affecting the metabolism of EETs .
Biochemical Pathways
By inhibiting sEH, 3-(4-(Benzyloxy)phenyl)propan-1-ol affects the metabolic pathway of EETs . EETs are known to have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to an increase in EET levels, potentially enhancing these effects .
Pharmacokinetics
The compound’s interaction with seh suggests that it may have good bioavailability
Result of Action
The inhibition of sEH by 3-(4-(Benzyloxy)phenyl)propan-1-ol can lead to an increase in EET levels . This can potentially result in enhanced anti-inflammatory and vasodilatory effects, which may be beneficial in the treatment of conditions such as inflammation and hypertension .
Action Environment
The action of 3-(4-(Benzyloxy)phenyl)propan-1-ol can be influenced by various environmental factors. For instance, factors that affect the expression or activity of sEH could potentially influence the efficacy of this compound Additionally, factors that affect the compound’s stability, such as temperature and pH, could also play a role
生化分析
Biochemical Properties
3-(4-(Benzyloxy)phenyl)propan-1-ol plays a role in several biochemical reactions. It has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction suggests that 3-(4-(Benzyloxy)phenyl)propan-1-ol may act as an inhibitor of soluble epoxide hydrolase, potentially affecting the enzyme’s activity and the metabolic pathways it regulates. Additionally, the compound’s benzyloxy group can participate in nucleophilic substitution reactions, which may further influence its biochemical interactions .
Cellular Effects
The effects of 3-(4-(Benzyloxy)phenyl)propan-1-ol on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with soluble epoxide hydrolase can modulate the levels of epoxides and diols within cells, thereby affecting signaling pathways that rely on these molecules . Furthermore, changes in gene expression and metabolic fluxes have been noted in cells exposed to 3-(4-(Benzyloxy)phenyl)propan-1-ol, indicating its potential impact on cellular function .
Molecular Mechanism
At the molecular level, 3-(4-(Benzyloxy)phenyl)propan-1-ol exerts its effects through specific binding interactions with biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular signaling and gene expression. Additionally, the compound’s benzyloxy group can undergo nucleophilic substitution reactions, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Benzyloxy)phenyl)propan-1-ol have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that 3-(4-(Benzyloxy)phenyl)propan-1-ol remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 3-(4-(Benzyloxy)phenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling pathways . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage considerations in the biochemical analysis of 3-(4-(Benzyloxy)phenyl)propan-1-ol.
Metabolic Pathways
3-(4-(Benzyloxy)phenyl)propan-1-ol is involved in several metabolic pathways. Its interaction with soluble epoxide hydrolase suggests a role in the metabolism of epoxides to diols . Additionally, the compound may influence other metabolic pathways through its effects on gene expression and cellular signaling . The involvement of specific enzymes and cofactors in these pathways further underscores the compound’s biochemical significance.
Transport and Distribution
Within cells and tissues, 3-(4-(Benzyloxy)phenyl)propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 3-(4-(Benzyloxy)phenyl)propan-1-ol are crucial for its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(Benzyloxy)phenyl)propan-1-ol plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-(4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALPKMIIYFLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377286 | |
| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-45-7 | |
| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research reveals the crystal structure of sEH in complex with 3-(4-(Benzyloxy)phenyl)propan-1-ol. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By understanding this interaction, researchers can gain insights into the compound's potential as an sEH inhibitor and its potential downstream effects on epoxy fatty acid metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


